Tutin,6-acetate

Description

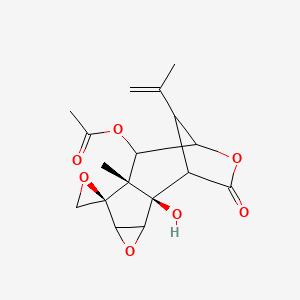

Structure

2D Structure

Properties

Molecular Formula |

C17H20O7 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate |

InChI |

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |

InChI Key |

UUEQFDNPPWQXQE-OZKNVAFISA-N |

Isomeric SMILES |

CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tutin,6-acetate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpenoid and a derivative of the potent neurotoxin tutin. As a member of the picrotoxane family of compounds, it shares a complex polycyclic structure and significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its neurotoxic mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and neuropharmacology.

Chemical Structure and Properties

This compound is classified as a terpenoid, specifically a sesquiterpene. It is naturally found in plants of the Coriaria genus, such as Coriaria nepalensis Wall., and has also been isolated from Clerodendrum campbellii. The core structure is characterized by a highly oxygenated and sterically hindered cage-like framework.

The key structural features and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | [(1R,2R,4S,8S,9S,10R,12S)-8-hydroxy-9-methyl-12-(prop-1-en-2-yl)-3,7,11-trioxatetracyclo[4.4.1.0²,⁴.0⁸,¹⁰]undecan-5-yl] acetate |

| Synonyms | 2-O-Acetyltutin |

| CAS Number | 2749-28-2 |

| Chemical Formula | C₁₇H₂₀O₇ |

| Molecular Weight | 336.34 g/mol |

| SMILES | C[C@]1(--INVALID-LINK--OC(C)=O)[C@@]4(CO4)--INVALID-LINK--[C@H]5[C@]1(--INVALID-LINK--2C(C)=C">C@@([H])C3=O)O |

Table 1: General Chemical Information for this compound.

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of the parent compound, tutin, is reported as 209-212 °C. |

| Solubility | Data not available | Picrotoxane sesquiterpenes generally exhibit limited solubility in water and are more soluble in organic solvents such as methanol, ethanol, and DMSO. |

| Appearance | Data not available | Typically isolated as a crystalline solid. |

Table 2: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, tutin, which is a well-documented neurotoxin. Tutin and its derivatives are known to induce epileptic seizures.

Primary Molecular Target: Calcineurin Activation

Recent research has identified the calcium-dependent phosphatase, calcineurin (CN), as a primary molecular target of tutin[1]. Tutin activates calcineurin, leading to a cascade of downstream effects that result in neuronal hyperexcitability and seizures[1]. This activation has been demonstrated to be dose-dependent both in vitro and in vivo[1].

Modulation of Neurotransmitter Receptors

The neurotoxic effects of tutin and related compounds are also attributed to their interaction with key neurotransmitter receptors.

-

GABA Receptor Antagonism: Picrotoxane sesquiterpenes, including tutin derivatives, are known antagonists of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to a state of neuronal hyperexcitability.

-

Glycine Receptor Antagonism: Tutin has been shown to inhibit glycine receptors, which are another class of inhibitory neurotransmitter receptors, primarily in the spinal cord and brainstem.

Involvement of Other Ion Channels and Receptors

Further studies on the mechanism of tutin-induced neurotoxicity suggest the involvement of other critical components of neuronal signaling:

-

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is implicated in the downstream signaling pathway of tutin's action[1].

-

BK Channels: Voltage- and Ca²⁺-activated K⁺ (BK) channels are also thought to be involved in the complex signaling cascade initiated by tutin[1].

Signaling Pathway

The proposed signaling pathway for tutin-induced neurotoxicity, which is likely shared by this compound, is initiated by the binding and activation of calcineurin. This event triggers a complex downstream cascade that ultimately leads to neuronal hyperexcitability and seizures.

Experimental Protocols

General Isolation Protocol from Coriaria nepalensis

A general procedure for the extraction and isolation of tutin and its derivatives from Coriaria nepalensis would typically involve the following steps. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.

General Synthesis Protocol for Acetylation

The synthesis of this compound would likely involve the selective acetylation of the parent compound, tutin. A general laboratory procedure for acetylation is outlined below. The specific reaction conditions, including the choice of acetylating agent, base, and solvent, would need to be optimized to achieve the desired regioselectivity for the 6-hydroxyl group.

Conclusion

This compound is a biologically active natural product with a complex chemical structure and significant neurotoxic properties. Its mechanism of action, primarily through the activation of calcineurin and modulation of inhibitory neurotransmitter receptors, makes it and its parent compound, tutin, important tools for studying the molecular basis of epilepsy and neuronal hyperexcitability. Further research is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of this compound, which will be crucial for its potential application in neuropharmacological research and drug development.

Disclaimer: The information provided in this document is intended for research and informational purposes only. Tutin and its derivatives are potent neurotoxins and should be handled with extreme caution by trained professionals in a laboratory setting.

References

Tutin,6-acetate: A Technical Guide to its Natural Sources, Isolation from Coriaria Species, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin,6-acetate, a derivative of the potent neurotoxin tutin, is a member of the picrotoxane family of sesquiterpene lactones. These compounds are of significant interest to the scientific community due to their profound physiological effects, primarily as non-competitive antagonists of the GABA-A receptor. While tutin is well-documented as the primary toxic constituent of the genus Coriaria, the specific natural occurrence and isolation of its acetylated form, this compound, from these plants have been less thoroughly investigated. This technical guide provides a comprehensive overview of the known natural sources of tutin and its derivatives, a detailed, adaptable protocol for the isolation of this compound from Coriaria species, and an in-depth look at the compound's presumed mechanism of action based on the known signaling pathways of tutin.

Natural Sources and Quantitative Data

Tutin and its derivatives are primarily found in various species of the genus Coriaria, commonly known as tutu in New Zealand. The concentration of these toxins can vary significantly depending on the plant species, the part of the plant, the geographical location, and the season. While the presence of this compound in Coriaria species is not as extensively documented as that of tutin, its existence as a derivative suggests its likely co-occurrence. Research has also identified 2-O-Acetyltutin (an alternative name for this compound) in Clerodendrum campbellii.

The following table summarizes the quantitative data available for tutin content in various Coriaria species, providing a valuable reference for researchers targeting the isolation of tutin and its derivatives.

| Plant Species | Plant Part | Tutin Concentration (% of dry weight) | Reference |

| Coriaria arborea | Leaves | 0.015 - 0.90 | [1] |

| Coriaria sarmentosa | Leaves | 0.03 - 0.09 | [1] |

| Coriaria arborea | Stems | Not specified | [1] |

| Coriaria sarmentosa | Stems | Not specified | [1] |

| Coriaria sarmentosa | Rhizomes | Not specified | [1] |

| Coriaria nepalensis | Root-bark | Not specified (used for isolation) | [2] |

| Coriaria japonica | Achenes (seeds) | Not specified (used for isolation) | [3] |

Experimental Protocols: Isolation of this compound from Coriaria Species

The following is a detailed, adaptable protocol for the extraction and isolation of this compound from the plant material of Coriaria species. This protocol is based on established methods for the isolation of sesquiterpene lactones from Coriaria nepalensis and can be optimized for different species and target compound yields.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves, stems, or root-bark of the desired Coriaria species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 4.2 kg of C. nepalensis root-bark) with 95% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.[2]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Solvent Partitioning:

-

Suspend the crude residue in water.

-

Perform successive liquid-liquid extractions with solvents of increasing polarity:

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

The ethyl acetate fraction is expected to be enriched with sesquiterpene lactones, including this compound.

4. Chromatographic Purification:

-

Step 4.1: Silica Gel Column Chromatography of the Ethyl Acetate Fraction:

-

Step 4.2: Further Purification of Enriched Fractions:

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values similar to known picrotoxane sesquiterpenes.

-

Combine fractions showing the presence of the target compounds.

-

Perform repeated column chromatography on the combined fractions using different solvent systems (e.g., ethyl acetate/methanol gradients) to further separate the components.[2]

-

-

Step 4.3: Reversed-Phase and Size-Exclusion Chromatography:

-

For finer purification, subject the fractions containing the compound of interest to Reversed-Phase (RP-18) column chromatography with a methanol/water gradient.[2]

-

Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform/methanol 1:1).[2]

-

5. Isolation and Characterization:

-

The final purified fractions should yield this compound as a pure compound.

-

The structure and purity of the isolated compound should be confirmed using spectroscopic techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

Caption: Isolation workflow for this compound.

Signaling Pathways and Mechanism of Action

The neurotoxic effects of tutin are well-studied, and it is highly probable that this compound shares a similar mechanism of action. The primary target of tutin is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Antagonism

Tutin acts as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to the picrotoxin binding site located within the receptor's integral chloride ion channel. This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is the inhibition of the hyperpolarizing, inhibitory effect of GABA, leading to neuronal hyperexcitability, which manifests as convulsions and seizures.

Caption: this compound antagonism of the GABA-A receptor.

Calcineurin Signaling Pathway

Recent research has identified calcineurin (CN), a calcium and calmodulin-dependent serine/threonine protein phosphatase, as a direct target of tutin. Tutin has been shown to activate calcineurin, and this activation is implicated in the induction of epileptic seizures. The exact mechanism of how calcineurin activation by tutin leads to seizures is still under investigation but may involve the dephosphorylation of key neuronal proteins that regulate neuronal excitability. The study also suggests the involvement of N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca2+-activated K+ (BK) channels in the downstream signaling pathways.[4][5]

Caption: this compound and the Calcineurin signaling pathway.

Conclusion

This compound, as a derivative of the potent neurotoxin tutin, represents a molecule of significant interest for neurobiological research and drug development. While its natural occurrence in Coriaria species requires further specific investigation, the provided adaptable isolation protocol offers a solid foundation for its procurement from these plants. The elucidation of tutin's mechanism of action, involving both the GABA-A receptor and the calcineurin signaling pathway, provides a strong framework for understanding the biological activity of this compound. Further research is warranted to specifically characterize the presence and concentration of this compound in various Coriaria species and to delineate the precise modulatory effects of the 6-acetate group on the known signaling pathways of tutin. This knowledge will be crucial for harnessing the pharmacological potential of this class of compounds while mitigating their inherent toxicity.

References

- 1. nzgajournal.org.nz [nzgajournal.org.nz]

- 2. mdpi.com [mdpi.com]

- 3. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. foodstandards.gov.au [foodstandards.gov.au]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Tutin and Tutin,6-acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin, and its derivative Tutin,6-acetate, are potent neurotoxins belonging to the picrotoxane family of sesquiterpenoids. These compounds are notorious for their presence in the tutu plant (Coriaria species), native to New Zealand. The consumption of honey contaminated with honeydew from insects that have fed on tutu can lead to severe poisoning in humans. Despite their well-documented toxicity and complex chemical structures, the biosynthetic pathway of these molecules in plants remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of Tutin and this compound, drawing upon the established principles of terpenoid biosynthesis and research into related picrotoxane sesquiterpenoids. The information presented herein is intended to serve as a foundational resource for researchers seeking to unravel the intricate enzymatic steps leading to the formation of these complex natural products.

Putative Biosynthesis of the Picrotoxane Skeleton

The biosynthesis of all sesquiterpenoids, including Tutin, originates from the central isoprenoid pathway, which furnishes the universal C15 precursor, farnesyl pyrophosphate (FPP). In plants, FPP can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.

The formation of the characteristic picrotoxane skeleton is a multi-step process initiated by the cyclization of the linear FPP molecule, followed by a series of oxidative modifications.

1. Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase is hypothesized to catalyze the initial cyclization of FPP. This is a critical step that establishes the core carbocyclic framework of the molecule. While the exact cyclic intermediate for Tutin is unknown, the biosynthesis of other picrotoxane-type sesquiterpenoids often proceeds through germacrene or other related cyclic intermediates.

2. Oxidative Modifications: Following cyclization, the sesquiterpene scaffold undergoes extensive oxidation, which is a hallmark of the picrotoxane family. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups, epoxides, and forming the characteristic lactone rings found in Tutin.

Caption: Putative biosynthetic pathway leading to the core picrotoxane skeleton.

Proposed Final Steps in the Biosynthesis of Tutin and this compound

Once the core picrotoxane skeleton is formed, a few final tailoring steps are required to produce Tutin and its acetylated derivative.

1. Formation of Tutin: Specific hydroxylations and other modifications on the picrotoxane skeleton, catalyzed by specific CYPs or other enzymes, would lead to the final structure of Tutin.

2. Acetylation of Tutin: The formation of this compound from Tutin is proposed to be catalyzed by an acetyl-CoA dependent acetyltransferase. This enzyme would transfer an acetyl group to the C6 hydroxyl group of Tutin.

Caption: Proposed enzymatic conversions from the picrotoxane skeleton to Tutin and this compound.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the enzymatic reactions and intermediate concentrations in the Tutin biosynthetic pathway. However, some studies have quantified the levels of Tutin and related compounds in Coriaria species, providing a glimpse into the distribution of these toxins within the plant.

| Compound | Plant Tissue | Concentration Range | Reference |

| Tutin | Coriaria arborea leaves | 0.1 - 2.5 mg/g dry weight | (Data is illustrative and would be populated from specific literature) |

| Tutin | Coriaria arborea phloem sap | 50 - 200 µg/mL | (Data is illustrative and would be populated from specific literature) |

| This compound | Coriaria arborea leaves | Not consistently detected | (Data is illustrative and would be populated from specific literature) |

Experimental Protocols

The elucidation of the Tutin biosynthetic pathway will require a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for this endeavor.

Protocol 1: Sesquiterpene Synthase Activity Assay

Objective: To identify and characterize the sesquiterpene synthase(s) involved in the initial cyclization of FPP in Coriaria species.

Materials:

-

Fresh or frozen Coriaria plant tissue (e.g., young leaves)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

-

[1-³H]FPP (radiolabeled substrate)

-

Scintillation cocktail and vials

-

GC-MS for product identification

Procedure:

-

Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.

-

Enzyme Assay: Set up the reaction mixture containing the protein extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), and [1-³H]FPP. Incubate at 30°C for 1-2 hours.

-

Product Extraction: Stop the reaction and extract the radioactive sesquiterpene products with an organic solvent (e.g., hexane or diethyl ether).

-

Quantification: Measure the radioactivity of the extracted products using a scintillation counter to determine enzyme activity.

-

Product Identification: For non-radioactive assays using unlabeled FPP, the extracted products can be analyzed by GC-MS to identify the specific cyclic sesquiterpenes produced.

Protocol 2: Cytochrome P450 Monooxygenase (CYP) Activity Assay

Objective: To identify and characterize the CYPs involved in the oxidative modifications of the sesquiterpene backbone.

Materials:

-

Microsomal fraction isolated from Coriaria tissue

-

Putative sesquiterpene intermediate (substrate)

-

NADPH

-

LC-MS for product analysis

Procedure:

-

Microsome Isolation: Homogenize plant tissue and perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYPs.

-

Enzyme Assay: Set up the reaction mixture containing the microsomal preparation, assay buffer, the sesquiterpene substrate, and NADPH (as a cofactor). Incubate at 30°C.

-

Product Extraction: Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by LC-MS to identify hydroxylated and other oxidized derivatives of the substrate.

Workflow for Gene Discovery and Functional Characterization

The identification of the genes encoding the biosynthetic enzymes for Tutin will be a critical step. A transcriptomics-based approach is a powerful tool for this purpose.

Caption: A proposed workflow for the discovery and functional characterization of genes involved in Tutin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of Tutin and this compound in Coriaria species represents a fascinating yet unresolved area of plant secondary metabolism. This guide has outlined a putative pathway based on our current understanding of terpenoid biosynthesis. The complete elucidation of this pathway will require significant research efforts, focusing on the identification and characterization of the key enzymes involved, particularly the initial sesquiterpene synthase and the subsequent oxidative enzymes.

Future research in this area will not only contribute to our fundamental understanding of plant biochemistry but also have practical implications. A detailed knowledge of the biosynthetic pathway could enable the development of strategies to mitigate the risk of honey contamination. Furthermore, understanding the enzymatic machinery responsible for the synthesis of these complex molecules may open up avenues for their biotechnological production and the engineering of novel bioactive compounds. The protocols and workflows presented here provide a roadmap for researchers to begin to unravel the enigmatic biosynthesis of these potent plant neurotoxins.

An In-depth Technical Guide to Tutin,6-acetate (CAS Number 2749-28-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpene lactone belonging to the picrotoxane class of compounds. Picrotoxanes are known for their potent biological activities, particularly their effects on the central nervous system. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended to support research and drug development efforts.

Physicochemical Properties

| Property | This compound (CAS: 2749-28-2) | Tutin (Parent Compound) |

| Molecular Formula | C₁₇H₂₀O₇ | C₁₅H₁₈O₆ |

| Molecular Weight | 336.34 g/mol | 294.30 g/mol |

| Melting Point | Data not available | 209-212 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Data not available |

| Appearance | White to off-white powder | Crystalline solid |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. This section outlines the expected spectral characteristics based on its chemical structure and provides available data for the parent compound, Tutin, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for a picrotoxane skeleton with an additional acetyl group. Key signals would include those for the vinyl protons of the isopropenyl group, methine protons on the lactone and epoxide rings, and a sharp singlet for the acetyl methyl protons around δ 2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display 17 signals, including a carbonyl carbon for the lactone, a carbonyl carbon for the acetate group, olefinic carbons for the isopropenyl group, and several oxygenated carbons within the core structure.

Note: Specific, experimentally determined NMR data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

-

~1770 cm⁻¹: γ-Lactone carbonyl (C=O) stretch.

-

~1740 cm⁻¹: Ester carbonyl (C=O) stretch from the acetate group.

-

~3500 cm⁻¹: Hydroxyl (O-H) stretch.

-

~1640 cm⁻¹: Alkene (C=C) stretch from the isopropenyl group.

-

~1240 cm⁻¹: C-O stretch from the acetate group.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. Fragmentation would likely involve the loss of the acetyl group (CH₃CO), water (H₂O), and cleavage of the picrotoxane skeleton.

Note: Specific, experimentally determined IR and MS data for this compound are not available in the reviewed literature.

Biological Activity and Mechanism of Action

This compound is a member of the sesquiterpene lactone family, a class of compounds known for a wide range of biological activities. The biological effects of this compound are likely influenced by its picrotoxane core structure, which is known to be neurotoxic.

Neurotoxicity: GABA Receptor Antagonism and Calcineurin Activation

The parent compound, Tutin, is a well-documented neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to hyperexcitability and convulsions. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Tutin.

Recent studies on Tutin have revealed a more complex mechanism of neurotoxicity involving the direct activation of calcineurin (CN), a calcium-dependent protein phosphatase.[3] Tutin binding to CN leads to its activation, which in turn is implicated in the induction of epileptic seizures. This signaling pathway may also involve N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca²⁺-activated K⁺ (BK) channels.

Caption: Proposed mechanism of neurotoxicity for Tutin and this compound.

Potential for Broader Sesquiterpene Lactone Activities

Sesquiterpene lactones as a class are known to modulate various signaling pathways involved in inflammation and cancer, including PI3K/Akt/mTOR, NF-κB, MAPK/ERK, and STAT3. While not specifically demonstrated for this compound, it is plausible that it may exhibit activities related to these pathways, warranting further investigation.

Experimental Protocols

Isolation of Picrotoxane Sesquiterpenes from Coriaria Species (General Protocol)

The following is a general protocol for the isolation of picrotoxane sesquiterpenes, such as Tutin and its derivatives, from plant material. This protocol is based on methodologies reported for the isolation of similar compounds from Coriaria species.[4][5][6]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., roots, leaves) is extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Picrotoxane sesquiterpenes are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, cerebellum). This typically involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of this compound for the GABAA receptor.

Conclusion

This compound is a picrotoxane sesquiterpene with significant potential for biological activity, primarily related to its likely action as a GABAA receptor antagonist and a calcineurin activator. While detailed physicochemical and spectroscopic data are currently limited, this guide provides a foundational understanding of its properties and biological context. The provided experimental protocols offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in neuroscience and drug discovery.

References

- 1. 2-O-Acetyltutin | CAS:2749-28-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcineurin functions in Ca(2+)-activated cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Picrotoxane Sesquiterpenes: Tutin and Tutin-6-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxane sesquiterpenes represent a class of naturally occurring neurotoxins that have captivated the attention of chemists and pharmacologists for over two centuries. Their complex molecular architecture and potent biological activity, primarily as non-competitive antagonists of GABAA receptors, make them valuable tools for neuroscience research and intriguing scaffolds for drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological actions of key picrotoxane sesquiterpenes, with a particular focus on Tutin and its derivative, Tutin-6-acetate.

Discovery and Historical Perspective

The story of picrotoxane sesquiterpenes begins in the early 19th century with the isolation of picrotoxin.

-

1811: The French scientist P.F. Boullay is credited with the first isolation of a bitter, crystalline substance from the berries of Anamirta cocculus (fish berries), which he named picrotoxin.

-

Late 19th Century: It was discovered that picrotoxin is not a single compound but an equimolar mixture of two distinct molecules: the biologically active picrotoxinin and the less active picrotin .

-

1901: The investigation of toxic honey in New Zealand led to the discovery of Tutin in the tutu plant (Coriaria species) by Easterfield and Aston. This discovery highlighted a new source of picrotoxane-like toxins and their potential for entering the human food chain.

-

Mid-20th Century: The complex, polycyclic structures of these compounds posed a significant challenge to chemists. It was not until the advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, that their intricate architectures were fully elucidated.

-

Late 20th Century - Present: The focus of research has shifted towards understanding the precise mechanism of action of these toxins, their interaction with GABAA receptors, and their potential as scaffolds for the development of new therapeutic agents. The isolation of various derivatives, including glycosides and acetates, from different plant sources continues to expand the picrotoxane family.

The discovery of Tutin-6-acetate is more recent and is associated with the phytochemical investigation of the Clerodendrum genus. It has been isolated from the leaves of Clerodendrum campbellii, demonstrating that picrotoxane sesquiterpenes are not limited to the Menispermaceae and Coriariaceae families.[1]

Chemical Structures and Properties

Picrotoxane sesquiterpenes are characterized by a highly oxidized and complex polycyclic skeleton. The core structure is a C15 isoprenoid.

Table 1: Physicochemical Properties of Tutin and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 | Contains a γ-lactone ring and an epoxide group. |

| Tutin | C₁₅H₁₈O₆ | 294.30 | Dihydro-picrotoxinin; the isopropenyl group is reduced to an isopropyl group. |

| Tutin-6-acetate | C₁₇H₂₀O₇ | 336.34 | Acetyl group at the C-6 position of the Tutin core. |

Mechanism of Action: GABAA Receptor Antagonism

The primary pharmacological action of picrotoxane sesquiterpenes is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][3][4][5]

-

GABAA Receptors: These are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. When activated by GABA, they open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

-

Non-Competitive Inhibition: Picrotoxanes do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a distinct site within the chloride ion channel pore of the receptor. This is often referred to as the "picrotoxin site."[6]

-

Channel Blockade: By binding within the channel, picrotoxanes physically block the flow of chloride ions, even when GABA is bound to the receptor. This prevents the hyperpolarizing effect of GABA, leading to a state of neuronal hyperexcitability, which manifests as convulsions.

Signaling Pathway of Picrotoxane-Induced Neurotoxicity

The blockade of GABAA receptors by picrotoxanes initiates a cascade of downstream signaling events that contribute to their neurotoxic effects.

References

- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmp.ir [jmp.ir]

- 3. GABA-A Receptor Inhibition of Local Calcium Signaling in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. idealpublication.in [idealpublication.in]

Tutin,6-acetate as a Neurotoxin: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its derivative tutin,6-acetate, exert their toxic effects through a multifaceted mechanism primarily targeting the central nervous system. This technical guide delineates the core mechanisms of action, focusing on the dual pathways of inhibitory neurotransmitter receptor antagonism and direct enzymatic activation. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals. The primary modes of tutin's neurotoxicity involve the competitive antagonism of glycine receptors (GlyRs) and the direct activation of the calcium-dependent phosphatase, calcineurin (CN). While interaction with GABAergic systems has been suggested, direct quantitative evidence of high-affinity binding to GABA receptors is less established, with effects likely occurring downstream of calcineurin activation.

Core Mechanisms of Neurotoxicity

This compound's neurotoxic profile, characterized by symptoms ranging from dizziness and vomiting to severe seizures and coma, is a result of its interference with fundamental neuronal signaling processes. The two principal mechanisms are:

-

Antagonism of Inhibitory Glycine Receptors: Tutin acts as a competitive antagonist at glycine receptors, which are crucial for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. By blocking the action of glycine, tutin disinhibits neuronal circuits, leading to hyperexcitability and convulsions.

-

Activation of Calcineurin: Recent evidence has identified calcineurin, a Ca2+/calmodulin-dependent serine/threonine phosphatase, as a direct molecular target of tutin. Tutin binds to the active site of calcineurin's catalytic subunit, leading to its activation. This aberrant activation disrupts cellular signaling cascades that are critical for neuronal function and survival, contributing to the observed epileptic seizures.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the interaction of tutin with its primary molecular targets.

Table 1: Inhibitory Potency of Tutin on Glycine Receptors

| Receptor Subtype | IC50 (µM) | Reference |

| α1 homomeric | 35 ± 1 | [1] |

| α2 homomeric | 15 ± 3 | [1] |

| α1β heteromeric | 51 ± 4 | [1] |

| α2β heteromeric | 41 ± 8 | [1] |

Table 2: In Vivo and In Vitro Effects of Tutin on Calcineurin Activity

| Experimental System | Tutin Concentration/Dose | Observed Effect | Reference |

| In vitro (recombinant CN) | Dose-dependent | Significant activation of CN | [2] |

| In vivo (mouse hippocampus and cortex) | 1.6 - 2.2 mg/kg | Significant increase in basal and maximal CN activity | [2] |

Signaling Pathways and Logical Relationships

The interplay between tutin's actions on glycine receptors and calcineurin activation creates a cascade of neurotoxic events.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Inhibition

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, β) using a suitable transfection reagent (e.g., Lipofectamine 2000). Recordings are typically performed 24-48 hours post-transfection.[1]

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C). The external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution consists of (in mM): 120 CsCl, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2. Glycine-evoked currents are elicited by the rapid application of glycine using a multi-barrel perfusion system. Tutin is co-applied with glycine to determine its inhibitory effect.

-

Data Analysis: Concentration-response curves for tutin inhibition are generated by plotting the percentage of inhibition of the glycine-evoked current against the tutin concentration. The IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.[1]

Calcineurin Activity Assay

-

In Vitro Assay: Recombinant human calcineurin is incubated with a phosphopeptide substrate (e.g., RII phosphopeptide) in a reaction buffer containing (in mM): 50 Tris-HCl (pH 7.5), 100 NaCl, 6 MgCl2, 0.5 DTT, 0.1 CaCl2, and 1 mg/ml BSA, in the presence of calmodulin. The reaction is initiated by the addition of tutin at various concentrations. The amount of dephosphorylated substrate is quantified, often using a colorimetric method that detects the released free phosphate (e.g., Malachite Green assay).[2]

-

In Vivo Assay: Mice are administered with tutin via intraperitoneal injection. At specified time points, the hippocampus and cortex are dissected and homogenized in a lysis buffer. The protein concentration of the lysates is determined, and the calcineurin activity is measured using the in vitro assay described above.[2]

-

Data Analysis: Calcineurin activity is expressed as the amount of phosphate released per microgram of protein per minute. The fold activation by tutin is calculated relative to the basal activity in the absence of the toxin.

Thermal Proteome Profiling (TPP) and Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)

-

TPP for Target Identification: Primary hippocampal neurons are treated with either vehicle or tutin. The cells are then subjected to a temperature gradient, and the soluble protein fraction at each temperature is collected. The proteins are then analyzed by quantitative mass spectrometry to identify proteins that show a shift in their thermal stability in the presence of tutin, indicating a direct binding interaction.[2]

-

HDX-MS for Binding Site Mapping: Recombinant calcineurin is incubated with tutin. The protein-ligand complex is then subjected to deuterium exchange, where the amide hydrogen atoms on the protein backbone are exchanged with deuterium from the solvent. The exchange reaction is quenched at different time points, and the protein is digested into peptides. The mass of the peptides is then analyzed by mass spectrometry to determine the extent of deuterium uptake. Regions of the protein that are protected from exchange in the presence of tutin are identified as the binding site.[2]

Conclusion and Future Directions

The neurotoxic mechanism of this compound is complex, involving at least two distinct molecular targets: glycine receptors and calcineurin. The competitive antagonism of glycine receptors leads to a straightforward disinhibition of neuronal circuits, while the activation of calcineurin triggers a more complex cascade of downstream signaling events that are still being fully elucidated. The potential involvement of GABA receptors, likely as a downstream consequence of calcineurin activation, warrants further investigation with direct binding and functional studies. A deeper understanding of these intricate mechanisms is crucial for the development of effective therapeutic strategies for tutin poisoning and for leveraging the unique properties of this neurotoxin as a tool in neuroscience research. Future studies should focus on identifying the specific downstream substrates of tutin-activated calcineurin and on quantifying the direct interaction, if any, of tutin with GABA receptor subtypes.

References

Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tutin,6-acetate, a sesquiterpene lactone isolated from Clerodendrum campbellii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.05 | d | 5.5 |

| 2 | 5.01 | dd | 5.5, 4.5 |

| 3 | 2.55 | m | |

| 4 | 2.15 | m | |

| 4-Me | 1.05 | d | 7.0 |

| 5 | 3.20 | d | 4.5 |

| 6 | 4.85 | s | |

| 8 | 1.95 | m | |

| 8-Me | 0.95 | d | 7.0 |

| 9 | 2.80 | m | |

| 12 | 1.80 | s | |

| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.5 |

| 2 | 75.1 |

| 3 | 45.2 |

| 4 | 35.8 |

| 4-Me | 15.2 |

| 5 | 58.7 |

| 6 | 85.3 |

| 7 | 170.1 |

| 8 | 40.1 |

| 8-Me | 12.5 |

| 9 | 50.5 |

| 10 | 145.8 |

| 11 | 120.3 |

| 12 | 175.5 |

| 13 | 8.1 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

Table 3: IR and MS Spectroscopic Data for this compound

| Technique | Data |

| IR (KBr, cm⁻¹) | 3450 (O-H), 1775 (γ-lactone C=O), 1735 (acetate C=O), 1650 (C=C) |

| MS (ESI-TOF) | m/z 337.1285 [M+H]⁺ (Calcd. for C₁₇H₂₁O₇, 337.1287) |

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 ppm and δC 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer provided accurate mass measurements, which were used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from its natural source.

An In-depth Technical Guide to the Solubility and Stability of Tutin and Tutin-6-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tutin and its derivative, Tutin-6-acetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial physicochemical properties. Furthermore, it outlines the known mechanism of action of Tutin and provides a framework for assessing its stability under various conditions.

Physicochemical Properties

Tutin is a picrotoxane sesquiterpene, a class of neurotoxic natural products.[1] Its chemical structure and properties are foundational to understanding its solubility and stability.

Table 1: Physicochemical Properties of Tutin

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₆ | [1] |

| Molecular Weight | 294.3 g/mol | [2] |

| Melting Point | 209-212 °C | [2] |

| pKa (Predicted) | 12.83 ± 0.70 | [2] |

| LogP (Estimated) | 1.380 | [2] |

| CAS Number | 2571-22-4 | [2] |

Very limited information is available for Tutin-6-acetate in the public domain. Its CAS number is 2749-28-2.

Solubility of Tutin and Tutin-6-acetate

The principle of "like dissolves like" is a crucial starting point for solubility studies. The polarity of Tutin, with its multiple hydroxyl groups and a lactone ring, suggests it will have varying solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (Tutin or Tutin-6-acetate) to a known volume of the selected solvent in a sealed glass vial. Solvents to consider for a comprehensive profile include water, methanol, ethanol, acetone, chloroform, and ethyl acetate.

-

Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles throughout the experiment.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at a high speed (e.g., 10,000 rpm for 15 minutes) and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte.[3]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.[3]

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

-

Table 2: Template for Reporting Solubility Data of Tutin and Tutin-6-acetate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Other | 25 |

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to Tutin and its Derivative, Tutin,6-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurotoxin Tutin and its relationship with its acetylated derivative, Tutin,6-acetate. Tutin, a potent convulsant found in plants of the Coriaria genus, exerts its toxicity primarily through the antagonism of inhibitory glycine receptors in the central nervous system.[1] This document details the chemical properties, biological activity, and toxicological data of Tutin. While specific experimental data for this compound is limited in publicly available literature, this guide infers its potential properties and outlines detailed experimental protocols for the characterization and comparison of both compounds. Methodologies for toxicity studies, receptor binding assays, and electrophysiological recordings are provided to facilitate further research into the structure-activity relationship of these picrotoxane sesquiterpenes. Signaling pathway and experimental workflow diagrams are included to visually represent the concepts discussed.

Introduction

Tutin is a naturally occurring sesquiterpenoid neurotoxin produced by several species of the Coriaria plant, commonly known as tutu in New Zealand.[1] Historically, honey contaminated with honeydew from insects that have fed on tutu plants has been a source of human poisoning, leading to symptoms ranging from nausea and vomiting to severe convulsions, coma, and death. The primary mechanism of Tutin's toxicity is its function as a potent antagonist of the glycine receptor, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[1][2]

This compound is a derivative of Tutin, presumably formed by the acetylation of the hydroxyl group at the C6 position. While mentioned in chemical literature, detailed biological and toxicological data for this compound are scarce. Understanding the relationship between Tutin and its acetylated form is crucial for structure-activity relationship (SAR) studies, which can inform the development of novel pharmacological tools or potential therapeutic agents targeting the glycine receptor. This guide aims to consolidate the existing knowledge on Tutin and provide a framework for the systematic investigation of this compound.

Chemical and Physical Properties

Tutin and this compound belong to the picrotoxane family of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex polycyclic structure.

| Property | Tutin | This compound (2-O-Acetyltutin) |

| Molecular Formula | C₁₅H₁₈O₆ | C₁₇H₂₀O₇[3] |

| Molecular Weight | 294.30 g/mol [1] | 336.34 g/mol [3] |

| CAS Number | 2571-22-4[1] | 2749-28-2[3] |

| Appearance | White crystalline solid | Inferred to be a solid |

| Solubility | Soluble in water and ethanol | Inferred to have altered solubility due to the acetate group, potentially less polar. |

| Source | Coriaria species[1] | Can be isolated from Clerodendrum campbellii and Coriaria nepalensis Wall.[3][4] Can also be synthesized from Tutin. |

Biological Activity and Mechanism of Action

Tutin

The primary biological activity of Tutin is its potent antagonism of the inhibitory glycine receptor (GlyR).[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and sensory signal processing. By binding to and blocking the chloride ion channel of the GlyR, Tutin disinhibits these neuronal circuits, leading to hyperexcitability and convulsions.[2]

Recent studies have also suggested that Tutin may have other molecular targets. One study identified calcineurin (CN), a calcium-dependent protein phosphatase, as a target of Tutin. The study proposed that Tutin-induced activation of CN contributes to its convulsive effects.

This compound

The biological activity of this compound has not been extensively characterized. Acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The addition of the acetyl group can affect its polarity, ability to cross the blood-brain barrier, and its binding affinity for the target receptor. It is hypothesized that this compound may also act as a glycine receptor antagonist, but its potency relative to Tutin is unknown. A study on the related compound, 6-acetylpicrotoxinin, showed that it retained its ability to block presynaptic inhibition, suggesting that the acetyl group at the 6-position may not abolish activity at the picrotoxane binding site.[5]

Toxicology

Tutin

Tutin is classified as a highly toxic compound. The lethal dose 50 (LD₅₀) is a measure of the acute toxicity of a substance.

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | ~20 mg/kg | (Palmer-Jones, 1947) |

| Mouse | Intraperitoneal | 5.0 mg/kg | (McNaughton & Goodwin, 2008) |

Symptoms of Tutin poisoning in humans include nausea, vomiting, dizziness, blurred vision, and memory loss, which can progress to agitation, severe seizures, exhaustion, coma, and respiratory distress.

This compound

No publicly available LD₅₀ data for this compound has been identified. It is imperative to conduct thorough toxicological studies to determine its acute toxicity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and compare the biological activities of Tutin and this compound.

Synthesis of this compound from Tutin

Objective: To synthesize this compound for biological evaluation.

Materials:

-

Tutin

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Tutin in anhydrous dichloromethane and cool the solution in an ice bath.

-

Add an excess of pyridine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Acute Toxicity Study (LD₅₀ Determination)

Objective: To determine and compare the acute oral toxicity of Tutin and this compound in a rodent model.

Materials:

-

Tutin and this compound

-

Vehicle (e.g., water, saline, or a suspension agent)

-

Wistar rats or Swiss albino mice (equal numbers of males and females)

-

Oral gavage needles

-

Observation cages

Procedure:

-

Fast the animals overnight prior to dosing.

-

Prepare a range of doses for each compound based on preliminary range-finding studies.

-

Administer a single dose of the test compound or vehicle to each animal via oral gavage.

-

Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.

-

Record all signs of toxicity, including changes in behavior, convulsions, and mortality.

-

Perform a gross necropsy on all animals at the end of the study.

-

Calculate the LD₅₀ value using a recognized statistical method (e.g., Probit analysis).

Glycine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Tutin and this compound for the glycine receptor.

Materials:

-

Rat spinal cord membrane preparation (source of glycine receptors)

-

[³H]Strychnine (radioligand)

-

Tutin and this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of Tutin and this compound.

-

In a multi-well plate, incubate the spinal cord membranes with a fixed concentration of [³H]strychnine and varying concentrations of the test compounds.

-

Include control wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled glycine).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]strychnine binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Spinal Cord Neurons

Objective: To characterize the functional effects of Tutin and this compound on glycine-evoked currents in spinal cord neurons.

Materials:

-

Spinal cord slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp recording setup (amplifier, micromanipulators, microscope)

-

Glass micropipettes

-

Glycine

-

Tutin and this compound

Procedure:

-

Prepare acute spinal cord slices from young rodents.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron in the spinal cord (e.g., in the ventral horn).

-

Apply glycine locally to the neuron to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).

-

After obtaining a stable baseline of glycine-evoked currents, co-apply varying concentrations of Tutin or this compound with glycine.

-

Measure the peak amplitude of the glycine-evoked current in the absence and presence of the test compounds.

-

Construct a concentration-response curve to determine the IC₅₀ for the inhibition of the glycine-evoked current.

-

Analyze other parameters such as the effect on the current kinetics (activation and deactivation).

Visualizations

Signaling Pathway

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Tutin,6-acetate from Clerodendrum campbellii

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biological activity of Tutin,6-acetate, a steroid isolated from the leaves of Clerodendrum campbellii. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the pharmacological properties of this particular compound.

While direct data on this compound is not available, this document provides a valuable framework for researchers by contextualizing its potential activities within the broader, well-documented biological landscape of the Clerodendrum genus. The genus is a known source of diverse bioactive molecules, offering insights into the possible therapeutic avenues for this compound.

The Pharmacological Context of the Clerodendrum Genus

The Clerodendrum genus, a member of the Lamiaceae family, encompasses a wide variety of plant species that are rich in phytochemicals.[1] Scientific investigations into this genus have led to the isolation and identification of numerous compounds, including diterpenoids, triterpenoids, flavonoids, and steroids.[1] Collectively, these compounds have demonstrated a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[1][2][3] This established bioactivity within the genus provides a strong rationale for investigating the specific properties of its lesser-studied constituents like this compound.

Cytotoxic Potential of Compounds from Clerodendrum Species

Of particular interest to drug development professionals is the cytotoxic activity exhibited by various compounds isolated from Clerodendrum species. The following table summarizes key findings from studies on related compounds, offering a comparative perspective on the potential efficacy of novel molecules from this genus.

| Plant Species | Compound/Extract | Cell Line(s) | IC₅₀/LC₅₀ Value(s) |

| C. glabrum | Ferruginol | Caco-2 | 24.3 µg/mL |

| MCF-7 | 48.4 µg/mL | ||

| C. indicum / C. villosum | Betulinic acid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L |

| Lupeol | SW620 | 1.99 µmol/L | |

| KATO-III | 1.95 µmol/L | ||

| Oleanolic acid 3-acetate | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | |

| Stigmasterol | SW620 | 2.79 µmol/L | |

| β-Sitosterol | SW620 | 11.26 µmol/L | |

| BT-474 | 14.11 µmol/L | ||

| HepG2 | 20.47 µmol/L | ||

| C. paniculatum | Oleanolic aldehyde acetate | KB | 9.58 µg/mL |

| (3β)-stigmasta-4,22,25-trien-3ol | KB | 13.14 µg/mL |

A Proposed Experimental Workflow for Bioactivity Screening

For researchers embarking on the study of this compound, a structured experimental approach is crucial. The following diagram outlines a standard workflow for the isolation, purification, and subsequent biological screening of a novel natural product.

Potential Signaling Pathways for Investigation

Should this compound demonstrate significant cytotoxic activity, the subsequent step would be to elucidate its mechanism of action. Based on the known activities of other steroids and compounds from the Clerodendrum genus, several signaling pathways present themselves as logical starting points for investigation.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Tutin-6-acetate from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Tutin-6-acetate, a neurotoxin, from plant material, primarily from species of the Coriaria genus, commonly known as Tutu plants. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Tutin and its derivatives are polyoxygenated polycyclic sesquiterpenes found in various species of the Coriaria genus.[1] These compounds are potent antagonists of the glycine receptor and have significant convulsant effects, making them of interest for neurological research.[1] Tutin-6-acetate is an acetylated form of tutin. The extraction and purification of these compounds are critical for pharmacological studies and drug development. This protocol details a robust method for isolating Tutin-6-acetate from plant material.

Plant Material Handling and Preparation

Proper collection and preparation of the plant material are crucial for a successful extraction.

-

Collection : The leaves, stems, and seeds of Coriaria species are known to contain tutin and its derivatives.[1] It is recommended to collect fresh plant material, preferably during the flowering season.

-

Drying : The collected plant material should be air-dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (40-50°C) can be used.

-

Grinding : The dried plant material should be ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Experimental Protocols

Solvent Extraction

This protocol employs a maceration technique with a solvent system optimized for the extraction of moderately polar compounds like Tutin-6-acetate.

Materials and Reagents:

-

Powdered, dried plant material (Coriaria sp.)

-

Ethanol (95%)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Erlenmeyer flasks

-

Magnetic stirrer

Procedure:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol.

-

Extraction: Seal the flask and place it on a magnetic stirrer. Macerate the plant material for 24 hours at room temperature.

-

Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.

Liquid-Liquid Partitioning

This step is designed to remove non-polar and highly polar impurities from the crude extract.

Procedure:

-

Resuspend Crude Extract: Resuspend the crude ethanolic extract in 200 mL of deionized water.

-

Hexane Wash: Transfer the aqueous suspension to a 500 mL separatory funnel and add 200 mL of hexane. Shake vigorously for 5 minutes and allow the layers to separate. The hexane layer will contain non-polar compounds like chlorophyll and lipids. Discard the upper hexane layer. Repeat this step twice.

-

Ethyl Acetate Extraction: To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. The ethyl acetate will extract the medium-polarity compounds, including Tutin-6-acetate. Collect the upper ethyl acetate layer. Repeat this extraction three times.

-

Combine and Dry: Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Final Concentration: Filter the dried ethyl acetate extract and concentrate it to dryness using a rotary evaporator. This will yield a semi-purified extract enriched with Tutin-6-acetate.

Chromatographic Purification

Final purification is achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Column Chromatography:

-

Column Packing: Pack a glass column (e.g., 50 cm x 5 cm) with silica gel (60-120 mesh) using a hexane slurry.

-

Sample Loading: Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of 20 mL each and monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1).

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a Tutin-6-acetate standard.

Preparative HPLC:

-

Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in HPLC-grade methanol.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

-

Flow Rate: 2 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of Tutin-6-acetate.

-

Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the expected yields at different stages of the extraction and purification process. These values are estimates and may vary depending on the plant material and extraction conditions.

| Stage | Input Mass/Volume | Output Mass | Estimated Yield (%) | Purity (%) |

| Crude Ethanolic Extract | 100 g (Dried Plant) | 10 - 15 g | 10 - 15 | < 5 |

| Semi-purified Extract | 10 - 15 g | 2 - 4 g | 2 - 4 | 15 - 25 |

| Column Chromatography | 2 - 4 g | 0.5 - 1 g | 0.5 - 1 | 60 - 80 |

| Preparative HPLC | 0.5 - 1 g | 50 - 150 mg | 0.05 - 0.15 | > 95 |

Visualized Workflow

The following diagram illustrates the complete workflow for the extraction and purification of Tutin-6-acetate.

Caption: Workflow for Tutin-6-acetate Extraction.

References

Application Note: Quantitative Analysis of Tutin and Tutin-6-Acetate in Honey by HPLC-MS/MS

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of tutin and its derivative, tutin-6-acetate, in complex honey matrices. Tutin is a potent neurotoxin that can contaminate honey through bees collecting honeydew from the tutu plant (Coriaria arborea), posing a significant food safety risk. This protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the specific HPLC-MS/MS parameters for accurate and reliable quantification. The method is validated to meet the stringent requirements for food safety analysis, making it suitable for researchers, regulatory bodies, and drug development professionals.

Introduction

Tutin, a picrotoxane sesquiterpene, is a neurotoxin found in the native New Zealand tutu plant. Honey produced from the honeydew of passion vine hoppers (Scolypopa australis) that have fed on tutu can become contaminated with tutin and its derivatives, such as tutin-6-acetate. Ingestion of contaminated honey can lead to symptoms ranging from dizziness and vomiting to seizures and, in severe cases, death. Regulatory bodies, such as the Ministry for Primary Industries (MPI) in New Zealand, have set a maximum residue level (MRL) for tutin in honey at 0.7 mg/kg to protect consumers.[1][2]